Cas no 478049-77-3 (6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile)

6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
-
- MDL: MFCD01814482
6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5N-393S-1MG |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 5N-393S-10MG |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | 5N-393S-0.5G |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | 5N-393S-10G |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 10g |
£5775.00 | 2025-02-08 | |
A2B Chem LLC | AI74361-1mg |
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 1mg |
$202.00 | 2023-12-30 | |
Apollo Scientific | PC28096-500mg |
6-Methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
478049-77-3 | tech | 500mg |
£539.00 | 2025-02-21 | |
abcr | AB297430-100 mg |
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile; . |
478049-77-3 | 100MG |
€221.50 | 2022-06-11 | ||
Key Organics Ltd | 5N-393S-1G |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 1g |
£770.00 | 2025-02-08 | |
Apollo Scientific | PC28096-1g |
6-Methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
478049-77-3 | tech | 1g |
£950.00 | 2023-09-01 | |
Key Organics Ltd | 5N-393S-5G |
6-methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile |
478049-77-3 | >90% | 5g |
£3080.00 | 2025-02-08 |
6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Introduction to 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 478049-77-3)
6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, identified by the CAS number 478049-77-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by its pyridine core, which is functionalized with a methyl group, a pyrrolidine moiety, and a trifluoromethyl group, along with a nitrile substituent at the 3-position. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The presence of the trifluoromethyl group is particularly noteworthy, as it is a common pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. In particular, the electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule, making it an attractive scaffold for modulating biological activity. This feature has been extensively studied in the development of small-molecule inhibitors and therapeutic agents.
The pyrrolidin-1-yl substituent in the molecule contributes to its complex spatial arrangement and potential for interactions with biological targets. Pyrrolidine rings are frequently found in bioactive compounds due to their ability to mimic natural amino acid structures and engage in hydrogen bonding. The integration of this moiety into 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile suggests that it may exhibit significant binding interactions with proteins or enzymes, which could be exploited for therapeutic purposes.
The nitrile group at the 3-position of the pyridine ring adds another layer of functionality to the molecule. Nitrile groups are known for their ability to participate in hydrogen bonding and can serve as anchors for further derivatization. This makes 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile a versatile building block for synthesizing more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological properties of such compounds with greater accuracy. The combination of quantum mechanical calculations and machine learning algorithms has allowed for the rapid screening of virtual libraries containing molecules like 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, facilitating the identification of novel lead compounds for drug development.
In particular, studies have shown that molecules containing both pyridine and pyrrolidine moieties can exhibit potent activity against various therapeutic targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels. The structural motif present in 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile aligns well with these pharmacophoric requirements, making it a compelling candidate for further investigation.
The trifluoromethyl group not only enhances lipophilicity but also influences metabolic pathways by increasing resistance to hydrolysis. This property is particularly valuable in drug design, as it can prolong the half-life of a compound within the body, thereby improving its therapeutic efficacy. Additionally, the electron-withdrawing effect of the trifluoromethyl group can modulate the reactivity of adjacent functional groups, allowing for fine-tuning of biological activity.
Research has also highlighted the importance of stereochemistry in determining the biological activity of heterocyclic compounds. While 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile does not contain chiral centers, its overall conformational flexibility must be carefully considered during synthesis and evaluation. Advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating its three-dimensional structure and understanding its interactions with biological targets.
The nitrile group at the 3-position of the pyridine ring can also participate in non-covalent interactions with biological molecules. For instance, it can engage in hydrogen bonding or form coordinate covalent bonds with metal ions or other polar functional groups. This versatility makes 6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile a valuable scaffold for designing molecules that interact with diverse biological systems.
Recent studies have demonstrated that compounds incorporating both pyridine and pyrrolidine moieties can exhibit significant anti-inflammatory, antiviral, and anticancer properties. These effects are often attributed to their ability to modulate key signaling pathways involved in disease progression. For example, inhibition of kinases or disruption of protein-protein interactions can lead to therapeutic benefits by altering cellular behavior.
The synthesis of 6-methyl-2-(pyrrolidin-1-y l)-4-(trifluoromethyl)pyridine -3-carbonitrile involves multiple steps that require careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ transition metal catalysis or asymmetric reactions to achieve regioselectivity and enantioselectivity. Advances in green chemistry have also influenced these processes by promoting solvent-free reactions or using renewable feedstocks.
In conclusion,6-methyl -2 -(py rrol idin -1 -yl ) -4 -(tr if luoro methyl ) p y rid ine -3 -carb onitr ile (CAS No . 478049 -77 -3) represents a structurally intriguing compound with potential applications in pharmaceutical research . Its unique combination o f functional groups , including th e m eth yl, py rro lid ine, an d tr if luoro methyl moieties , along wit h th e nitr ile substituent , positions it as a promis ing scaffold f or de signing n ew dr ugs . Further stu dies ar e warranted t o explo re i ts pharma col ogical p ot en tial an d t o dev elop m ore spec ific derivatives w ith enhanced therapeutic efficacy .
478049-77-3 (6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile) Related Products
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 506-17-2(cis-Vaccenic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 157047-98-8(Benzomalvin C)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
